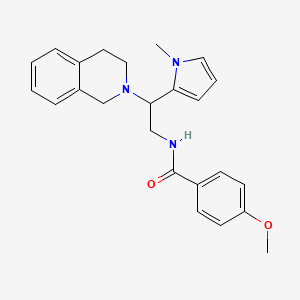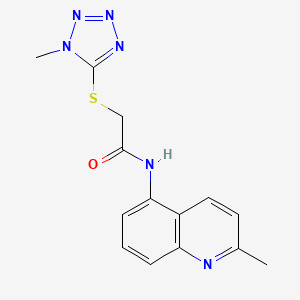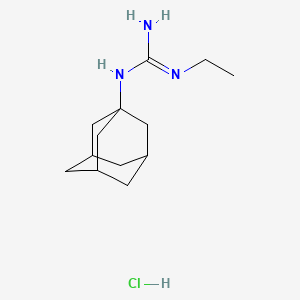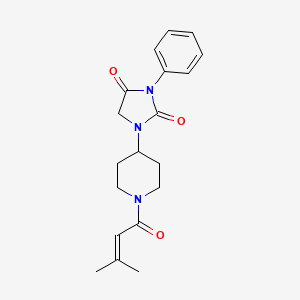
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a complex molecule that may be related to the class of tetrahydroisoquinolines, which are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. The structure suggests the presence of a dihydroisoquinoline moiety, a pyrrole ring, and a methoxybenzamide group, which could imply a variety of biological activities.
Synthesis Analysis
The synthesis of related N-aryl tetrahydroisoquinolines has been demonstrated using a short protocol that involves reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation starting from ortho-brominated aromatic aldehydes and primary aromatic amines . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques, including X-ray crystallography and density functional theory (DFT). For instance, the crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined, and the optimized geometric bond lengths and angles were compared with DFT values . Such analyses are crucial for understanding the three-dimensional conformation and electronic properties of the molecule, which are important for its biological activity.
Chemical Reactions Analysis
The compound's core structure, the dihydroisoquinoline, can be synthesized through various chemical reactions, including Rh(III)-catalyzed carbenoid insertion C-H activation/cyclization , and intramolecular Pd-catalyzed reactions . These methods highlight the versatility and reactivity of the isoquinoline moiety, which can be further functionalized to create a wide array of derivatives with potential pharmacological properties.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide" are not provided, related compounds exhibit a range of properties that can be inferred. For example, the solubility, melting point, and stability of the compound can be influenced by the presence of the methoxy group and the overall molecular conformation . Additionally, the electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated using DFT, providing insight into the compound's reactivity .
Relevant Case Studies
Case studies involving similar compounds have demonstrated significant biological activities, such as antiproliferative effects against various cancer cell lines . These studies suggest that the compound may also possess promising biological activities, which could be explored through further pharmacological testing and molecular docking studies to understand its mechanism of action.
Wissenschaftliche Forschungsanwendungen
Sigma-2 Receptor Probe Development
A study by Xu et al. (2005) explored the development of sigma-2 receptor probes, specifically investigating benzamide analogues, including compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide. This research focused on understanding the binding affinity of these compounds to sigma-2 receptors, which is crucial for developing diagnostic and therapeutic tools in neurology and oncology (Xu et al., 2005).
Rhodium-Catalyzed Chemical Reactions
In a study on catalytic processes, Rakshit et al. (2011) reported an efficient Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides. This process demonstrates how modifying the substituent of the directing/oxidizing group in compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide can lead to the formation of valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).
Heterocyclization in Organic Chemistry
Bannikova et al. (2005) explored the heterocyclization reactions involving compounds structurally related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide. This research contributes to the synthesis of complex organic compounds with potential applications in pharmaceuticals and materials science (Bannikova et al., 2005).
Anticonvulsant Activity Studies
Chan et al. (1998) identified a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, closely related to the compound , with potential anticonvulsant activity. Such research is significant for developing new medications for neurological disorders like epilepsy (Chan et al., 1998).
Positron Emission Tomography (PET) Imaging
A study by Dehdashti et al. (2013) involved the evaluation of a cellular proliferation marker for PET imaging in tumors. This marker, structurally similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide, shows promise for assessing the proliferative status of solid tumors, an important aspect in cancer diagnosis and treatment planning (Dehdashti et al., 2013).
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-26-14-5-8-22(26)23(27-15-13-18-6-3-4-7-20(18)17-27)16-25-24(28)19-9-11-21(29-2)12-10-19/h3-12,14,23H,13,15-17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFOHXAZCCRXEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)OC)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide](/img/structure/B3016715.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3016719.png)
![methyl 3-[1-(2-chloropyridin-4-yl)-N-(3-ethoxypropyl)formamido]-2-methylpropanoate](/img/structure/B3016720.png)
![2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B3016721.png)
![1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B3016722.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B3016725.png)
![3-hexyl-1-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}-2(1H)-pyridinone](/img/structure/B3016726.png)
![2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3016732.png)


![1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016735.png)
